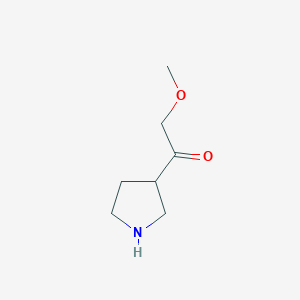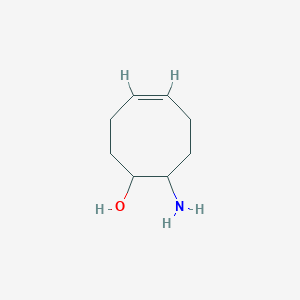
(4Z)-8-Aminocyclooct-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-8-Aminocyclooct-4-en-1-ol is an organic compound characterized by a cyclooctene ring with an amino group at the 8th position and a hydroxyl group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-8-Aminocyclooct-4-en-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reduction of a cyclooctene derivative followed by the introduction of amino and hydroxyl groups through substitution reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high efficiency.
化学反応の分析
Types of Reactions
(4Z)-8-Aminocyclooct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines.
科学的研究の応用
Chemistry
In chemistry, (4Z)-8-Aminocyclooct-4-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and structural features make it suitable for various applications, including the production of polymers and specialty chemicals.
作用機序
The mechanism of action of (4Z)-8-Aminocyclooct-4-en-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The compound may also participate in signaling pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
Cyclooctanol: Similar structure but lacks the amino group.
Cyclooctanone: Contains a ketone group instead of the hydroxyl group.
8-Aminocyclooctane: Saturated version without the double bond.
Uniqueness
(4Z)-8-Aminocyclooct-4-en-1-ol is unique due to the presence of both amino and hydroxyl groups on a cyclooctene ring
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
(4Z)-8-aminocyclooct-4-en-1-ol |
InChI |
InChI=1S/C8H15NO/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-8,10H,3-6,9H2/b2-1- |
InChIキー |
FVPPTIGGPXYPJA-UPHRSURJSA-N |
異性体SMILES |
C/1CC(C(CC/C=C1)O)N |
正規SMILES |
C1CC(C(CCC=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)
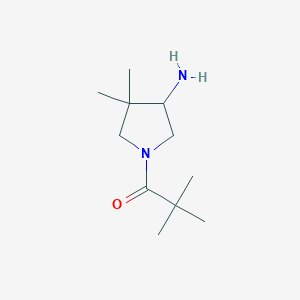
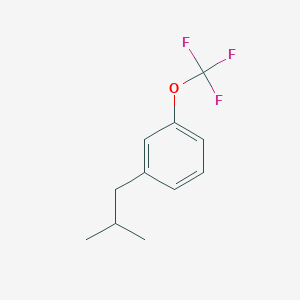
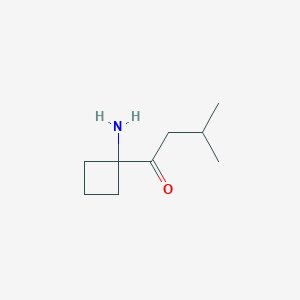
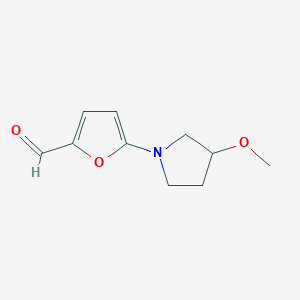
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
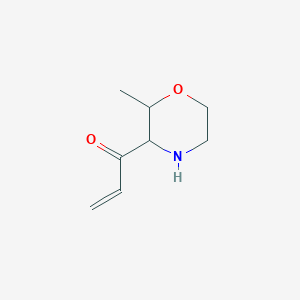
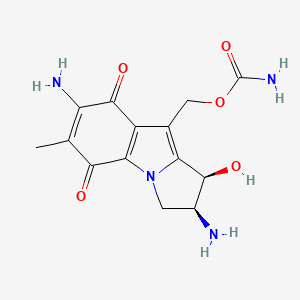
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
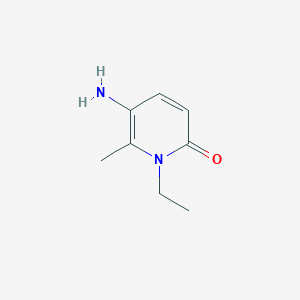
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
